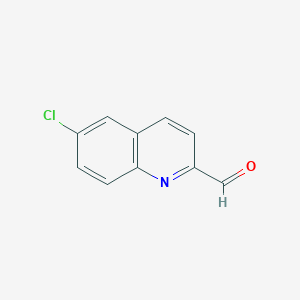

6-Chloroquinoline-2-carbaldehyde

Descripción

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.netorientjchem.orgresearchgate.net Its presence in a multitude of natural products, pharmaceuticals, and functional materials underscores its significance. nih.govorientjchem.orgresearchgate.net The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govorientjchem.orgbenthamdirect.com The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. orientjchem.orgresearchgate.net

Role of Carbaldehyde Functionality in Organic Synthesis

The carbaldehyde, or formyl group (-CHO), is one of the most versatile functional groups in organic synthesis. pharmacy180.com Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making it a gateway to a vast number of chemical transformations. pharmacy180.com Aldehydes can be readily oxidized to carboxylic acids, reduced to primary alcohols, and can participate in a myriad of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. pharmacy180.com This reactivity makes aldehyde-containing compounds, like 6-Chloroquinoline-2-carbaldehyde, highly valuable as building blocks for the construction of complex molecular architectures. rsc.org

Overview of Halogenated Quinolines in Chemical Sciences

The introduction of a halogen atom onto the quinoline scaffold significantly influences its chemical and physical properties. rsc.orgscilit.comrsc.org Halogenation can alter the electron distribution within the ring system, affecting its reactivity towards electrophilic and nucleophilic substitution reactions. rsc.org Furthermore, the halogen atom itself can serve as a reactive handle for further synthetic modifications, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov Halogenated quinolines have found applications in medicinal chemistry, with some derivatives exhibiting potent biological activities. nih.govresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISQESZDBPYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297216 | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-26-2 | |

| Record name | 59394-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 6 Chloroquinoline 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group in 6-chloroquinoline-2-carbaldehyde is a hub of chemical reactivity, readily undergoing condensation, reduction, oxidation, and various carbon-carbon bond-forming reactions.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines, Thiosemicarbazides)

The condensation of an aldehyde with a primary amine is a fundamental reaction for the formation of Schiff bases, which contain an imine or azomethine group (–C=N–). researchgate.netekb.eg These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695). ekb.eg The resulting Schiff bases are valuable intermediates in organic synthesis and have been explored for their biological activities. researchgate.netekb.egmdpi.com

Similarly, this compound can react with hydrazines and thiosemicarbazides to form the corresponding hydrazones and thiosemicarbazones. For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with phenyl hydrazine (B178648) in the presence of a natural surfactant has been shown to produce the corresponding Schiff base. rsc.org Another example involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenyl hydrazine to yield a Schiff base, which can then undergo intramolecular cyclization. rsc.org

A series of Schiff bases were synthesized by condensing 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. researchgate.net These reactions highlight the utility of the carbaldehyde group in constructing more complex molecular architectures.

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

| Aldehyde Reactant | Nitrogen Nucleophile | Product Type | Reference |

| 2-chloro-8-methylquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff Base | rsc.org |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff Base | rsc.org |

| 2-chloroquinoline-3-carbaldehyde derivatives | 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Schiff Base | researchgate.net |

| 2-hydroxy-7-methoxyquinoline-3-carbaldehyde | p-methylbenzene sulfonohydrazide | Schiff Base | researchgate.net |

| Quinoline-3-carbohydrazide | 2-nitrobenzaldehyde | Schiff Base | mdpi.com |

| Quinoline-3-carbohydrazide | 2-chlorobenzaldehyde | Schiff Base | mdpi.com |

| Quinoline-3-carbohydrazide | 2,4-dihydroxybenzaldehyde | Schiff Base | mdpi.com |

Reductive Functionalization Pathways (e.g., Reductive Amination)

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. organic-chemistry.org This process typically involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org

For example, the formyl group of 2-chloroquinoline-3-carbaldehyde analogs can be subjected to reductive amination. rsc.org A general procedure involves the reaction of the aldehyde with an amine to form an imine, which is then reduced. organic-chemistry.org A specific instance is the reduction of 2-chloro-3-cyanoquinoline with LiAlH₄ in THF to yield (2-chloroquinolin-3-yl)methanamine. rsc.org

More recent methods have utilized in situ-generated cobalt catalysts for the reductive amination of aldehydes and ketones with ammonia (B1221849) and hydrogen gas under mild conditions. organic-chemistry.org This approach offers high selectivity and a broad substrate scope. organic-chemistry.org

Oxidation to Quinoline (B57606) Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common synthetic step to access quinoline carboxylic acid derivatives, which are important precursors for various other compounds. ajchem-a.com

One method for this oxidation involves the use of silver nitrite (B80452) in the presence of sodium hydroxide. nih.gov The resulting carboxylic acid can then be esterified, for example, by treatment with ethanol in the presence of sulfuric acid. nih.gov Another approach involves heating the aldehyde in methanol (B129727) with potassium carbonate and iodine; the iodine oxidizes the aldehyde to the corresponding acid, which then condenses with methanol to form the ester. nih.gov

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.orgsci-hub.se

This compound can participate in Knoevenagel condensations. For example, the solvent-free Knoevenagel condensation of 2-chloroquinoline-3-carbaldehydes with N-substituted-2-thioxothiazolidin-4-ones has been reported using ionic liquids as catalysts. rsc.org L-proline can also be used to catalyze the Knoevenagel condensation, for instance, between an aldehyde and a thiol. rsc.org

Wittig and Related Olefination Reactions

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). udel.eduwikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon double bonds. wikipedia.orglibretexts.org

The reaction of an aldehyde, such as this compound, with a Wittig reagent, like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), can convert the carbonyl group into a vinyl group. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. libretexts.orgorganic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Reactions Involving the Chlorine Substituent

The chlorine atom on the quinoline ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic aromatic substitution. quimicaorganica.orgresearchgate.net This reactivity allows for the introduction of a variety of functional groups at this position. Halogenated quinolines readily undergo nucleophilic substitution reactions where the halogen is replaced by a nucleophile. quimicaorganica.org The reactivity is enhanced by the presence of the nitrogen atom in the ring, which can stabilize the intermediate formed during the addition-elimination mechanism. quimicaorganica.org

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. researchgate.netmdpi.com For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) results in the substitution of the chlorine atom to form a sulfanyl (B85325) derivative. mdpi.com Similarly, hydrazination and amination reactions can be performed to introduce nitrogen-based nucleophiles. mdpi.com The reactivity of the chloroquinoline can be influenced by the solvent, with hydroxylic solvents like methanol sometimes enhancing the rate of substitution. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-nitrogen bonds. This reaction has been employed for the selective amination of 6-bromo-2-chloroquinoline, demonstrating the ability to differentiate between two different halogen substituents on the quinoline ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the quinoline core of this compound. nih.gov In these reactions, the chlorine atom at the C6 position is displaced by a nucleophile. The quinoline ring, being an electron-deficient aromatic system, is inherently activated towards such substitutions. nih.gov The presence of the electron-withdrawing aldehyde group further facilitates this process.

A variety of nucleophiles can be employed in SNAr reactions with this compound and its analogs. For instance, reactions with amines, such as anilines and aliphatic amines, lead to the formation of the corresponding 6-aminoquinoline (B144246) derivatives. mdpi.com Similarly, alkoxides and thiolates can be used to introduce oxygen and sulfur functionalities, respectively.

The regioselectivity of SNAr reactions on substituted quinolines is a critical aspect. In many cases, substitution occurs preferentially at specific positions due to the electronic effects of the substituents and the inherent reactivity of the quinoline ring. mdpi.com For example, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack consistently occurs at the 4-position. mdpi.com

The reaction conditions for SNAr reactions typically involve heating the quinoline substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. The choice of solvent and base can significantly influence the reaction rate and yield.

| Reactant (Analog) | Nucleophile | Product | Reference |

| 2,4-dichloroquinazoline | Anilines, Benzylamines | 2-chloro-4-aminoquinazoline derivatives | mdpi.com |

| 2-chloroquinoline-3-carbaldehyde | Thiomorpholine (B91149) | 2-thiomorpholino-quinoline-3-carbaldehyde | rsc.org |

| 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid | Propargyl bromide | Propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to quinoline systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted quinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position of the quinoline ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.org For instance, the Suzuki-Miyaura coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids has been used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloroquinoline and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbohrium.com It provides a direct route to 6-alkynylquinoline derivatives, which are valuable intermediates for further transformations. The reaction conditions often require an inert atmosphere to prevent the oxidative homocoupling of the alkyne. organic-chemistry.org The Sonogashira coupling of 2-chloroquinoline-3-carbaldehyde analogs with various alkynes has been reported to yield the corresponding 2-alkynyl-3-formyl-quinolines. nih.gov

| Coupling Reaction | Reactant (Analog) | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acids | PdCl2(PPh3)2, PCy3, K2CO3 | 4,6,8-Triarylquinoline-3-carbaldehydes | nih.gov |

| Sonogashira | 2-chloroquinoline-3-carbaldehyde analogs | Terminal alkynes | PdCl2(PPh3)2, CuI, Trimethylamine | 2-Alkynyl-3-formyl-quinolines | nih.gov |

| Sonogashira | Alkyl 2-chloroquinoline-3-carboxylate | Propargyl alcohol and a secondary amine | Palladium catalyst | Alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives | researchgate.net |

Multi-Component Reactions and Fused Heterocyclic System Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, offer an efficient pathway to complex molecular architectures. This compound is a valuable building block in such reactions for the synthesis of fused heterocyclic systems.

Synthesis of Pyranoquinoline Derivatives

Pyranoquinolines are a class of heterocyclic compounds with a pyran ring fused to the quinoline core. These compounds can be synthesized through multi-component reactions involving a quinoline derivative, an active methylene (B1212753) compound, and an aldehyde or its equivalent. nih.gov For example, the reaction of a 4-hydroxyquinolin-2(1H)-one derivative, an aryl glyoxal, and ethyl cyanoacetate (B8463686) in the presence of a suitable catalyst can afford pyranoquinoline derivatives. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, analogous reactions with other quinoline aldehydes demonstrate the feasibility of this approach. researchgate.net The reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with malononitrile (B47326) and thiophenol, for instance, yields a thiopyrano[2,3-b]quinoline derivative. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic aldehyde, 8-hydroxyquinoline | Nano Cobalt ferrite, ethanol, reflux | 7-phenyl-7H-pyrano[3,2-h:5,6-h']diquinoline derivatives | pnrjournal.com |

| Aryl glyoxal, 4-hydroxyquinolin-2(1H)-one, ethyl cyanoacetate | CuMnxOy-GO nanocatalyst, K2CO3, H2O | Pyranoquinoline derivatives | nih.gov |

| 2-mercaptoquinoline-3-carbaldehyde, malononitrile, thiophenol | L-proline, ethanol, 80 °C | 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile | nih.gov |

Formation of Naphthyridine Derivatives

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in the fused rings. acs.org The synthesis of naphthyridine-like structures can be achieved from quinoline precursors. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane (B126382) leads to the formation of a tetrazolo[1,5-a]quinoline-4-carbaldehyde, which represents a fused heterocyclic system derived from the quinoline core. rsc.org This transformation proceeds through a nucleophilic substitution followed by ring-chain tautomerization. rsc.org

Pyrroloquinoline and Pyrazoloquinoline Constructive Pathways

The aldehyde functionality of this compound and its analogs serves as a key handle for constructing fused pyrroloquinoline and pyrazoloquinoline systems.

Pyrroloquinolines: The reaction of alkyl 2-chloroquinoline-3-carboxylates with propargyl alcohol and a secondary amine in a one-pot, copper-free Sonogashira coupling/cyclization process yields alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives. researchgate.net

Pyrazoloquinolines: Pyrazolo[3,4-b]quinolines can be synthesized from 2-chloroquinoline-3-carbaldehyde derivatives. One route involves the condensation with hydrazine hydrate (B1144303) to form a hydrazone, which can then undergo further reactions. Another approach is the reaction of the aldehyde with phenylhydrazine (B124118) to form a Schiff base, followed by intramolecular cyclization to afford the pyrazoloquinoline system. nih.gov For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde reacts with phenylhydrazine to give a Schiff base, which upon heating cyclizes to 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

| Target System | Reactants (Analog) | Reagents/Conditions | Product | Reference |

| Pyrroloquinoline | Alkyl 2-chloroquinoline-3-carboxylate, propargyl alcohol, secondary amine | Palladium catalyst | Alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate | researchgate.net |

| Pyrazoloquinoline | 2-chloro-6-methoxyquinoline-3-carbaldehyde, phenyl hydrazine | Nitrobenzene, pyridine (B92270) (catalyst), heat | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |

| Pyrazoloquinoline | 2-chloroquinoline-3-carbonitrile, hydrazine hydrate | - | 1H-pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural framework of molecules. The analysis is further deepened by quantum chemical calculations, such as Potential Energy Distribution (PED), to assign specific vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic vibrational bands are expected.

Key expected FT-IR absorptions would include:

C-H stretching vibrations of the quinoline ring, typically appearing above 3000 cm⁻¹.

The aldehyde C-H stretching vibration, which is characteristically observed as two weak bands in the range of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹.

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, anticipated in the region of 1710-1680 cm⁻¹. Conjugation with the quinoline ring would likely shift this frequency to a lower wavenumber.

C=C and C=N stretching vibrations within the quinoline ring system, expected in the 1620-1430 cm⁻¹ region.

The C-Cl stretching vibration, which typically appears as a strong band in the 850-550 cm⁻¹ range.

A detailed FT-IR analysis would require experimental data to confirm the precise wavenumbers and intensities of these bands.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. For non-centrosymmetric molecules like this compound, many vibrations are active in both IR and Raman spectroscopy.

In a Raman spectrum of this compound, one would expect to observe:

Prominent bands for the symmetric vibrations of the aromatic quinoline ring.

A distinct signal for the C=O stretching vibration.

Vibrations involving the C-Cl bond.

Comparative analysis of FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

To definitively assign the observed vibrational frequencies from FT-IR and Raman spectra to specific molecular motions (e.g., stretching, bending, or a combination thereof), Potential Energy Distribution (PED) analysis is employed. This theoretical calculation, often performed using methods like Density Functional Theory (DFT), quantifies the contribution of each internal coordinate to a particular normal mode of vibration.

A PED analysis for this compound would provide a percentage contribution for each vibrational mode, resolving ambiguities that arise from the coupling of different vibrations, which is common in complex aromatic systems. This allows for a precise correlation between the experimental spectra and the molecule's geometric structure. Without experimental spectra and corresponding theoretical calculations, a specific PED table cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would display distinct signals for each unique proton.

Key expected features in the ¹H NMR spectrum (typically in a solvent like CDCl₃ or DMSO-d₆) would be:

A singlet for the aldehyde proton (-CHO) , expected to be significantly downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.

A series of signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring. The chlorine atom at the 6-position and the aldehyde group at the 2-position would influence the chemical shifts and coupling patterns of these protons, allowing for their specific assignment. For instance, the proton at the 3-position would likely appear as a doublet, coupled to the proton at the 4-position.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-CHO | 9.5 - 10.5 | s (singlet) |

| H-3 | 7.8 - 8.2 | d (doublet) |

| H-4 | 8.0 - 8.4 | d (doublet) |

| H-5 | 7.9 - 8.3 | d (doublet) |

| H-7 | 7.6 - 7.9 | dd (doublet of doublets) |

| H-8 | 8.1 - 8.5 | d (doublet) |

Note: These are estimated ranges. Actual values require experimental measurement.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected signals in the ¹³C NMR spectrum would include:

The aldehyde carbonyl carbon (C=O) , which is highly deshielded and would appear far downfield (δ 190-200 ppm).

Signals for the nine carbon atoms of the quinoline ring. Their chemical shifts (typically δ 120-155 ppm) would be influenced by the nitrogen atom, the chlorine substituent, and the aldehyde group. The carbon atom bonded to the chlorine (C-6) and the carbons in the vicinity of the nitrogen and aldehyde group would show characteristic shifts.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-4a | 128 - 133 |

| C-5 | 127 - 132 |

| C-6 | 132 - 137 |

| C-7 | 129 - 134 |

| C-8 | 122 - 127 |

| C-8a | 147 - 152 |

Note: These are estimated ranges. Actual values require experimental measurement.

Two-Dimensional NMR Techniques in Structure Elucidation

Two-dimensional (2D) NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like quinoline derivatives. Techniques such as COSY (Correlation Spectroscopy) are instrumental in establishing the connectivity between adjacent protons. For instance, in quinoline systems, COSY spectra can reveal correlations between protons on the quinoline rings, aiding in the development of the hydrogen atom connectivity map. researchgate.net The strong correlation observed between H-5 and H-6, and the correlations of H-8 with other protons like H-7, are examples of how 2D NMR helps in definitive structural elucidation. researchgate.net While specific 2D NMR data for this compound is not detailed in the available literature, the principles of these techniques are broadly applied to substituted quinolines for complete spectral assignment. researchgate.net

Electronic Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of quinoline derivatives are typically characterized using UV-Vis spectroscopy. For the parent compound, 6-chloroquinoline (B1265530), the UV-Vis absorption spectrum, when recorded in water, shows absorption bands in the 200-400 nm region. researchgate.net This is consistent with the π → π* and n → π* electronic transitions expected for such aromatic heterocyclic systems. The introduction of a carbaldehyde group at the 2-position is expected to modulate these absorption bands, likely causing a bathochromic (red) shift due to the extension of the conjugated system. Studies on similar compounds, like quinoline-5-carboxaldehyde, have shown that the electronic transitions are influenced by the orientation of the carboxaldehyde group. researchgate.net A tri-wavelength UV/Vis spectrophotometric method has been developed for the rapid determination of quinoline and 2-hydroxyquinoline, highlighting the utility of this technique in analyzing quinoline derivatives. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) calculations are frequently employed to predict and interpret the electronic absorption spectra of molecules. dergipark.org.tr For 6-chloroquinoline, TD-DFT calculations have been performed using the B3LYP functional and the 6-311++G(d,p) basis set to model its electronic absorption spectral properties. dergipark.org.tr These theoretical calculations help in assigning the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The results of such calculations are generally in good agreement with experimental data, providing a deeper understanding of the electronic structure and transitions within the molecule. researchgate.netdergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the molecular weight can be readily confirmed. The fragmentation of quinoline derivatives under mass spectrometric conditions often involves characteristic losses. For instance, quinoline itself is known to lose HCN (27 mass units). mcmaster.carsc.org In the case of aldehydes, a common fragmentation pathway is the loss of a hydrogen atom (M-1) or a formyl radical (CHO, M-29). libretexts.org

Detailed electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies on related dichloroquinoline derivatives have revealed complex fragmentation pathways, including the elimination of heteroatoms. nih.gov For 6-bromo-2-chloroquinoline-3-carboxaldehyde, a related compound, the molecular weight is reported as 270.51 g/mol . sigmaaldrich.comnih.gov The fragmentation of such compounds can provide valuable information about their structure. While a specific mass spectrum for this compound is not provided in the search results, the general fragmentation patterns of quinolines and aldehydes suggest that prominent fragments would likely correspond to the loss of Cl, CHO, and HCl.

| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Losses |

| Quinoline | 129.16 | HCN (27 u) mcmaster.carsc.org |

| Aldehydes (general) | Varies | H (1 u), CHO (29 u) libretexts.org |

| 6-Bromo-2-chloroquinoline-3-carboxaldehyde | 270.51 | Not specified |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not available in the provided results, data for closely related compounds offer significant insights. For example, the crystal structure of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) reveals that the quinolinyl fused-ring is nearly planar. nih.govresearchgate.net In this molecule, the formyl group is slightly bent out of the plane of the fused ring system. nih.govresearchgate.net

Similarly, the structure of 2-chloro-6-methoxyquinoline-3-carbaldehyde also shows a planar quinoline fused-ring system, with the formyl group slightly out of plane. researchgate.net These findings suggest that this compound would likely adopt a similar planar conformation of the quinoline ring in the solid state, with some potential for slight out-of-plane deviation of the carbaldehyde group.

| Compound | Crystal System | Space Group | Key Structural Features |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Monoclinic | P2₁/c | Nearly planar quinolinyl fused-ring. nih.govresearchgate.net |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Monoclinic | P2₁/c | Planar quinoline fused-ring system. researchgate.net |

Conclusion

6-Chloroquinoline-2-carbaldehyde, as a member of the chloroquinoline carbaldehyde family, represents a potentially valuable building block in organic synthesis. The quinoline (B57606) core provides a biologically relevant scaffold, while the chloro and carbaldehyde functionalities offer multiple avenues for synthetic diversification. Although specific research on the 6-chloro-2-carbaldehyde isomer is limited, the extensive chemistry of the related 3-carbaldehyde isomer highlights the synthetic potential of this class of compounds. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel chemical entities.

Computational Chemistry and Theoretical Modeling of 6 Chloroquinoline 2 Carbaldehyde

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for molecular geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. By calculating the electron density of the system, DFT can accurately predict molecular properties and is a fundamental tool for subsequent analyses like vibrational frequencies, electronic transitions, and reactivity studies.

The accuracy of DFT calculations is contingent on the choice of two key components: the functional and the basis set.

The functional approximates the exchange-correlation energy, a complex term in the total energy of a multi-electron system. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals. It combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, often providing a good balance between computational cost and accuracy for organic molecules.

A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The choice of basis set determines the flexibility and accuracy of the wavefunction description. Larger basis sets provide more accurate results but at a higher computational cost. Common basis sets belong to the Pople family, such as 6-31G* and the more extensive 6-311++G(d,p). gaussian.comresearchgate.net

6-31G *: This is a split-valence double-zeta polarized basis set. It includes polarization functions (d-functions for heavy atoms) to describe non-spherical electron density distributions, which is crucial for molecules with multiple bonds and heteroatoms. wikipedia.org

6-311++G(d,p) : This is a triple-split valence basis set that offers more flexibility for the valence electrons. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions on both heavy atoms (d) and hydrogen atoms (p). researchgate.net

Theoretical studies on similar quinoline (B57606) derivatives frequently employ the B3LYP functional combined with the 6-311++G(d,p) basis set to achieve reliable results for geometry optimization and electronic property calculations. researchgate.netdergi-fytronix.com

| Basis Set | Description | Key Features |

|---|---|---|

| 6-31G | Split-valence double-zeta | Core orbitals are described by 6 primitive Gaussians, while valence orbitals are split into inner (3 primitives) and outer (1 primitive) parts. |

| 6-31G* or 6-31G(d) | Polarized | Adds d-type polarization functions to heavy (non-hydrogen) atoms to account for anisotropic charge distribution. wikipedia.org |

| 6-311G | Split-valence triple-zeta | Valence shell is split into three functions (contracted from 3, 1, and 1 primitives) for greater flexibility. |

| 6-311+G | Diffuse and Polarized | Adds diffuse functions (+) to heavy atoms for better description of lone pairs and anions, along with polarization functions (). |

| 6-311++G(d,p) | Extensive Diffuse and Polarized | Includes diffuse functions on both heavy atoms and hydrogen (++) and polarization functions on both heavy atoms (d) and hydrogen (p). researchgate.net |

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves identifying these different conformers and determining their relative stabilities. For 6-chloroquinoline-2-carbaldehyde, rotation around the single bond connecting the carbaldehyde group to the quinoline ring can lead to different conformers.

Computational studies on analogous molecules, such as quinoline-5-carboxaldehyde, have identified two stable conformers based on the orientation of the carboxaldehyde group relative to the quinoline ring. researchgate.net These conformers are typically separated by a small energy barrier. DFT calculations can map the potential energy surface by systematically rotating the dihedral angle of the substituent group. This process identifies the minimum energy conformers (the most stable structures) and the transition states between them. A study on the related molecule 2-Chloro-7-Methylquinoline-3-Carbaldehyde found an energy difference of 13.4 kJ/mol between its two stable conformers, as calculated at the B3LYP/6-311++G(d,p) level of theory. dergi-fytronix.com This energy difference indicates that one conformer is significantly more stable and would be more populated at room temperature.

Electronic Structure and Reactivity Descriptors

Beyond determining the 3D structure, computational methods provide a wealth of information about the electronic properties and chemical reactivity of a molecule. Descriptors derived from the electronic structure, such as molecular orbitals and electrostatic potential, are key to understanding how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. A higher value indicates a better electron acceptor. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A softer molecule is more reactive. researchgate.net |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) analysis is a powerful technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. nih.gov It examines intramolecular delocalization and charge transfer interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant charge transfer from the donor to the acceptor orbital, contributing to the stabilization of the molecule. In aromatic systems like this compound, the most significant interactions are typically π → π* transitions within the quinoline ring system. For example, in the related 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis revealed strong π-π* orbital interactions within the rings, which are crucial for the molecule's stability and electronic properties. dergi-fytronix.com The analysis can also highlight hyperconjugative interactions involving the aldehyde substituent.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | ~20-25 | Intra-ring π-conjugation |

| π(C5-C6) | π(C7-C8) | ~18-22 | Intra-ring π-conjugation |

| LP(1) N | π(C-C) | ~5-10 | Lone pair delocalization into the ring |

| LP(2) Cl | σ(C-C) | ~1-3 | Hyperconjugation involving the chlorine atom |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red : Regions of most negative electrostatic potential. These areas are electron-rich and are the most likely sites for electrophilic attack (attack by electron-seeking species).

Blue : Regions of most positive electrostatic potential. These areas are electron-poor and are susceptible to nucleophilic attack (attack by electron-rich species).

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, due to their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic attack. The most positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and potentially on the carbon atoms of the ring system, indicating sites for nucleophilic attack. The MEP surface thus provides a clear, intuitive map of the molecule's charge distribution and reactivity hotspots. dergi-fytronix.comresearchgate.net

Mechanistic Investigations of Reactions Involving 6 Chloroquinoline 2 Carbaldehyde

Stereochemical Outcomes and Stereoselectivity StudiesNo studies concerning the stereochemical outcomes or stereoselectivity of reactions with 6-Chloroquinoline-2-carbaldehyde are present in the reviewed literature.

Further experimental and computational research is required to elucidate the chemical behavior and reaction mechanisms of this compound.

Applications and Potential Research Avenues of 6 Chloroquinoline 2 Carbaldehyde Derivatives

Utility as Synthetic Building Blocks in Complex Molecule Synthesis

6-Chloroquinoline-2-carbaldehyde is a highly reactive and versatile starting material for the synthesis of a wide range of complex molecules and heterocyclic systems. nih.govrsc.orgrsc.org The presence of the aldehyde group allows for facile condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and other intermediates. rsc.orgmdpi.com These intermediates can then undergo further transformations, including cyclization reactions, to construct fused heterocyclic systems like pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolinones. nih.gov

For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields a Schiff base that can be cyclized to form 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov Similarly, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov The chloro group at the 2-position is also amenable to nucleophilic substitution, further expanding the synthetic possibilities. For example, it can be displaced by thiomorpholine (B91149) to yield 2-thiomorpholino-quinoline-3-carbaldehyde, which can then be used to synthesize unsaturated ketones. rsc.org

The Vilsmeier-Haack reaction is a key method for synthesizing substituted 2-chloroquinoline-3-carbaldehydes from acetanilides. researchgate.netijsr.net This reaction provides a direct route to this important scaffold, which serves as a precursor for a multitude of more complex derivatives. nih.govijsr.net The reactivity of this compound and its analogs makes them indispensable tools for organic chemists in the construction of novel molecular architectures with potential applications in various fields.

Integration into Fluorescent Probes and Dyes for Bioimaging and Analytical Chemistry

Derivatives of this compound have shown promise in the development of fluorescent materials. The quinoline (B57606) core itself is a known fluorophore, and its incorporation into larger conjugated systems can lead to compounds with interesting photophysical properties. nih.gov

Research has focused on synthesizing polyaryl- and polystyrylquinolines, which can be difficult to produce through traditional methods. By utilizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, scientists have been able to create 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov These compounds serve as donor-π-acceptor systems and their absorption and emission spectra have been studied in various solvents. nih.gov Such molecules are being investigated as potential imaging probes, for example, for β-amyloid plaques implicated in Alzheimer's disease. nih.gov

Furthermore, the reaction of 2-chloroquinoline-3-carboxaldehydes with 2-aminobenzimidazole (B67599) can produce novel planar aza-heterocycles, specifically benzo-imidazopyrimido[4,5-b]quinolone derivatives, which exhibit significant fluorescence. researchgate.net These findings highlight the potential of this compound derivatives in creating new fluorescent probes and dyes for applications in bioimaging and analytical chemistry.

Role in the Design of Bioactive Scaffolds for Medicinal Chemistry

The 6-chloroquinoline (B1265530) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Derivatives of this compound have been extensively investigated for a wide range of biological activities.

Development of Antimicrobial Agents (e.g., against resistant bacterial strains)

The quest for new antimicrobial agents is a critical area of research due to the rise of drug-resistant bacteria. nih.gov Quinoline derivatives have long been recognized for their antibacterial properties. nih.gov

Recent studies have focused on synthesizing novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde. researchgate.netasianpubs.org These compounds have been screened for their antimicrobial properties against various bacterial species, showing promise for further development. researchgate.netasianpubs.org For instance, certain quinoline-2-one derivatives have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular compound exhibited potent activity with a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov

Furthermore, quinoline-based hydroxyimidazolium hybrids have been synthesized and evaluated for their antimicrobial activity. nih.gov The synthetic versatility of this compound allows for its incorporation into various heterocyclic systems, such as quinoline-oxadiazole chalcones, which are also being explored for their antimicrobial potential.

Antimalarial and Anti-tumor Agent Development

Antimalarial Activity: The 6-chloroquinoline core is famously present in the antimalarial drug chloroquine. nih.gov Consequently, derivatives of this compound are a major focus in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. mdpi.comnih.gov

Research has shown that styrylquinoline derivatives, which can be synthesized from this compound, exhibit potent antiplasmodial activity. nih.gov Some of these compounds have demonstrated greater potency against chloroquine-resistant strains than sensitive ones. nih.gov For example, a chlorostyrylquinoline with a fluoro substitution on the benzene (B151609) ring was found to be highly active with an EC50 value of 4.8 ± 2.0 nM against the Dd2 strain of P. falciparum. nih.gov Other research has led to the synthesis of dihydropyrimidine (B8664642) and 1,3,4-oxadiazole (B1194373) derivatives containing a quinoline moiety, which have shown excellent antimalarial activity, with some compounds displaying IC50 values as low as 0.014 μg/mL. mdpi.com

Anti-tumor Activity: The quinoline scaffold is also a key component in several anticancer drugs. mdpi.com Derivatives of this compound have been investigated for their potential as anti-tumor agents against various cancer cell lines. nih.govnih.gov

Studies have shown that certain 6-chloro-quinazolin derivatives can induce apoptosis in cancer cells. nih.gov For example, two derivatives, 5a and 5f , demonstrated significant apoptosis-inducing activity in MGC-803 and Bcap-37 cancer cells. nih.gov Similarly, hydrazide-hydrazone derivatives incorporating a quinoline moiety have been synthesized and evaluated for their anticancer activity. mdpi.com One such compound, bearing a methoxy (B1213986) group, was particularly active against breast adenocarcinoma and neuroblastoma cell lines. mdpi.com Other research has focused on pyrazolone (B3327878) and cyanoethanohydrazone derivatives of benzo[f]quinoline (B1222042), which have shown potent antiproliferative efficacy against HCT116 and MCF7 cancer cell lines. nih.gov

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 6-Chloro-quinazolin | MGC-803, Bcap-37 | Induces apoptosis | nih.gov |

| Hydrazide-hydrazone | MCF-7, MDA-MB-231, SH-SY5Y, Kelly | Cell viability reduction | mdpi.com |

| Benzo[f]quinoline | HCT116, MCF7 | Antiproliferative | nih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

The inhibitory activity of this compound derivatives against specific enzymes is an emerging area of research. While direct and extensive studies on carbonic anhydrase inhibition by these specific derivatives are not widely documented in the provided context, the broader class of quinoline compounds is known to interact with various enzymes. The synthetic accessibility of diverse derivatives from this compound makes it a promising scaffold for designing targeted enzyme inhibitors. The functional groups can be modified to optimize binding to the active sites of enzymes like carbonic anhydrases, which are implicated in various physiological and pathological processes.

Molecular Docking and Dynamics Simulations for Biological Activity Prediction

To rationalize the biological activities of this compound derivatives and to guide the design of more potent compounds, computational methods like molecular docking and molecular dynamics simulations are employed. nih.govnih.gov These techniques provide insights into the potential binding modes and interactions of these molecules with their biological targets at an atomic level.

For instance, molecular docking studies have been used to predict the binding affinity of benzo[f]quinoline derivatives to the CDK-5 enzyme, a target in cancer therapy. nih.gov The results showed that pyrazolone and cyanoethanohydrazone derivatives had binding energies close to that of the co-crystallized ligand, suggesting a strong binding affinity. nih.gov In another study, docking simulations were performed on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The docking scores helped in identifying compounds with favorable interactions with key amino acid residues in the enzyme's binding pocket. nih.gov

ADME (absorption, distribution, metabolism, and excretion) predictions are also conducted to assess the drug-likeness and pharmacokinetic properties of these synthesized compounds at an early stage of drug discovery. researchgate.netasianpubs.orgnih.gov These computational approaches are invaluable for prioritizing compounds for further experimental evaluation and for optimizing their structure to enhance biological activity and drug-like properties.

Ligand-Protein Interaction Analysis and Active Site Binding

Derivatives of this compound have been the subject of in-silico studies to understand their interactions with biological targets, revealing key binding modes that contribute to their potential therapeutic effects.

One area of investigation has been in the development of novel inhibitors for phosphodiesterase 10A (PDE10A), a target for the treatment of neurological and psychiatric disorders like schizophrenia. nih.gov Although specific binding details for derivatives of this compound are part of ongoing research, the general class of quinoline-based PDE10A inhibitors is known to interact with a "selectivity pocket" in the enzyme. nih.gov These interactions are crucial for achieving high selectivity and potency. Computational studies on related quinoline and quinazoline (B50416) alkaloids as PDE10A inhibitors have highlighted the importance of polar interactions with residues such as His525 and Asp674, as well as hydrophobic interactions with phenylalanine residues within the active site. nih.gov

Another significant area of research is the development of antimicrobial agents. Thiosemicarbazone derivatives of quinolones have shown promise, and their activity is often attributed to their ability to chelate metal ions and interact with microbial enzymes. acs.orgresearchgate.net For instance, a study on quinolone thiosemicarbazones, including a 6-chloro derivative, demonstrated their potential as antibacterial agents. nih.gov The binding of these compounds to bacterial proteins is a key aspect of their mechanism of action.

Furthermore, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been investigated as potential inhibitors of the COVID-19 main protease (Mpro, PDB ID: 6LU7). sigmaaldrich.comtandfonline.com Molecular docking studies revealed that these compounds can form multiple hydrogen bonds with key residues in the active site, such as GLU166, LEU141, CYS145, and GLY143. tandfonline.com The substitution pattern on the amine of the thiadiazole moiety was found to significantly influence the binding efficiency. tandfonline.comresearchgate.net

The table below summarizes the key ligand-protein interactions for derivatives of this compound and related compounds.

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Quinoline-based inhibitors | Phosphodiesterase 10A (PDE10A) | His525, Asp674, Phe residues | Polar and Hydrophobic |

| N-substituted-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | GLU166, LEU141, CYS145, GLY143 | Hydrogen Bonding |

Binding Affinity Determinations

The binding affinity of a ligand for its target protein is a critical parameter in drug discovery, often quantified by the binding energy or inhibition constants. For derivatives of this compound, these values have been determined through computational and experimental methods.

In the study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, molecular docking simulations yielded binding energies ranging from -5.4 to -8.0 kcal/mol against the main protease (6LU7). sigmaaldrich.comtandfonline.com These values are comparable to the native ligand's binding energy of -8.1 kcal/mol, indicating a strong potential for these derivatives to bind to and inhibit the enzyme. sigmaaldrich.com

For quinoline-based inhibitors of PDE10A, while specific binding affinities for this compound derivatives are not detailed in the available literature, related quinoline alkaloids have shown high binding affinities. For example, the quinoline alkaloid Lepadin G exhibited a docking score of -7.4966 against PDE10A. nih.gov

The binding affinities of thiosemicarbazone derivatives have also been assessed. Metal complexes of thiosemicarbazones derived from 2-quinolones have shown promising binding energies against the RdRp complex of SARS-CoV-2, often higher than the ligands alone. nih.gov This suggests that the metal complexation can enhance the binding affinity.

The following table presents a summary of the determined binding affinities for various derivatives.

| Derivative Class | Protein Target | Binding Affinity (kcal/mol) |

| N-substituted-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 |

| Quinolone thiosemicarbazones | Bacterial proteins | High negative binding affinity |

| Metal complexes of quinolone thiosemicarbazones | SARS-CoV-2 RdRp | Higher than corresponding ligands |

Pharmacokinetic and Pharmacodynamic (ADME) Predictions for Drug Discovery

The journey of a potential drug candidate from a chemical entity to a therapeutic agent is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In-silico prediction of these properties is a crucial step in modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles.

Several studies have focused on the ADME prediction of derivatives of this compound. A series of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde were synthesized and subjected to ADME prediction, which indicated that the synthesized compounds possess reliable ADME properties. tandfonline.comtandfonline.com

More specific to the 2-carbaldehyde isomer, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors included in-silico ADME and toxicity predictions. nih.govsigmaaldrich.comtandfonline.comresearchgate.net These studies are vital for assessing the drug-likeness of the compounds. Analysis of the docking data and physicochemical properties revealed that certain substitutions, such as a benzyl (B1604629) group on the thiadiazole moiety, can lead to favorable ADME profiles and reduced toxicity. tandfonline.comresearchgate.net

Similarly, in-silico ADME and toxicity screening of newly synthesized 4-(substituted phenyl)-2-(2-chloroquinolin-3-yl)thiazoles revealed that the compounds are generally compatible with good pharmacokinetic profiles, although some potential for hepatotoxicity was noted. asianpubs.org

The table below summarizes the predicted ADME properties for various derivatives of chloro-quinoline carbaldehydes.

| Derivative Class | Predicted ADME Properties | Predicted Toxicity |

| Ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde | Reliable ADME properties | Not specified |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | Good oral absorption, high bioavailability, good permeability | Some derivatives inactive on organ toxicity (hepatotoxicity, carcinogenicity, etc.) |

| 4-(Substituted phenyl)-2-(2-chloroquinolin-3-yl)thiazoles | Impartially compatible | Devoid of potential toxicity except for hepatotoxicity |

Potential in Advanced Materials Science and Polymer Chemistry

The unique chemical structure of this compound and its derivatives also positions them as interesting building blocks for advanced materials and polymers. The quinoline moiety itself is known for its applications in dyes, catalysts, and electronic materials. tandfonline.com

The reactive aldehyde group of this compound can readily participate in condensation reactions to form larger, functional molecules. These can then be incorporated into polymeric structures. Quinoline-based polymers have been synthesized and are noted for their thermal stability and potential use in electronic and optical applications. acs.org For example, fully aromatic quinoline-based polymers have been synthesized that exhibit improved solubility, a key property for processability into thin films and other material forms. acs.org

Furthermore, the synthesis of methacrylic monomers with side-chain styrylquinoline moieties has been reported. tandfonline.com These monomers can undergo free radical polymerization to create polymers with interesting photochemical and optical properties, similar to stilbene (B7821643) and azobenzene-containing compounds, which are used in molecular electronics and as photoswitches. tandfonline.com

The development of quinoline-based polymeric drugs is another promising avenue. Novel acrylate (B77674) monomers based on quinoline chalcones have been synthesized and polymerized. tandfonline.comnih.gov These polymers not only exhibit antimicrobial activity but can also be designed for controlled drug release, where the rate of release is dependent on factors like pH and temperature. tandfonline.comnih.gov

The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted for polymer-supported synthesis, highlighting the integration of quinoline chemistry with polymer science to create novel materials with diverse applications. tubitak.gov.tr

The table below provides an overview of the potential applications of this compound derivatives in materials science and polymer chemistry.

| Application Area | Type of Material/Polymer | Potential Properties and Uses |

| Electronics and Optics | Side-chain styrylquinoline polymers | Photochemical and optical activity, potential for use in molecular electronics and photoswitches. |

| Processable Materials | Fully aromatic quinoline-based polymers | Improved solubility, high thermal stability, suitable for thin-film applications. |

| Biomedical Applications | Quinoline-based polymeric drugs | Antimicrobial activity, controlled drug release systems. |

| Catalysis and Synthesis | Polymer-supported quinoline synthesis | Recyclable catalysts, efficient synthesis of functional materials. |

Q & A

Basic Research Question

- Storage: Keep under argon at –20°C to prevent aldehyde oxidation.

- Safety: Use PPE (nitrile gloves, fume hood) due to potential skin irritation (LD50 data for analogs: ~200 mg/kg in rats) .

- Waste Disposal: Quench with aqueous NaHSO₃ before incineration.

Advanced Consideration:

Monitor degradation via stability studies (HPLC at 0, 24, 48 hours). Photodegradation under UV light is a known issue; add stabilizers like BHT (0.1% w/v) for long-term storage .

How can researchers design experiments to explore the coordination chemistry of this compound?

Advanced Research Question

The compound acts as a bidentate ligand via N (quinoline) and O (aldehyde). Methodological steps:

Complexation: React with transition metals (e.g., Cu(II) acetate) in ethanol/water (4:1).

Characterization: Use ESI-MS for metal-ligand stoichiometry and XPS to confirm oxidation states.

Magnetic Studies: SQUID magnetometry for spin states (e.g., high-spin vs. low-spin Fe(III) complexes) .

Contradiction Alert: Conflicting reports on ligand denticity (monodentate vs. bidentate) may arise from steric hindrance. IR shifts in ν(C=O) upon coordination (Δ ~30 cm⁻¹) provide definitive evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.